2-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, and an ethyl chain linked to a pyrazinyl-imidazolyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-chloro-4-fluorobenzoic acid with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
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Introduction of the Ethyl Chain: : The next step involves the introduction of the ethyl chain. This can be done by reacting the benzamide intermediate with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
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Attachment of the Pyrazinyl-Imidazolyl Moiety: : The final step involves the attachment of the pyrazinyl-imidazolyl moiety. This can be achieved by reacting the ethylated benzamide intermediate with pyrazin-2-yl-imidazole under conditions that promote nucleophilic substitution, such as using a polar aprotic solvent like DMF (dimethylformamide) and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazinyl-imidazolyl moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can occur at the benzamide core, particularly at the carbonyl group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The chloro and fluoro groups on the benzamide core can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Formation of oxidized derivatives at the pyrazinyl-imidazolyl moiety.
Reduction: Formation of reduced derivatives at the benzamide core.
Substitution: Formation of substituted derivatives at the chloro and fluoro positions.
Scientific Research Applications
2-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has a wide range of scientific research applications:
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Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
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Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in biochemical research.
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Medicine: : Investigated for its potential therapeutic applications. The compound’s structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
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Industry: : Used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pyrazinyl-imidazolyl moiety is thought to play a key role in this interaction, allowing the compound to fit into the active site of the target molecule. This binding can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
2-chloro-4-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: Similar structure but with a pyrimidinyl group instead of a pyrazinyl group.
2-chloro-4-fluoro-N-(2-(2-(thiazol-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: Similar structure but with a thiazolyl group instead of a pyrazinyl group.
Uniqueness
The uniqueness of 2-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide lies in its specific combination of substituents. The presence of both chloro and fluoro groups on the benzamide core, along with the pyrazinyl-imidazolyl moiety, gives the compound distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-13-9-11(18)1-2-12(13)16(24)22-6-8-23-7-5-21-15(23)14-10-19-3-4-20-14/h1-5,7,9-10H,6,8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXNUQLUTGZMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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